molecular formula C9H14O2 B3381807 3-(Cyclohexen-1-yl)propionic acid CAS No. 27338-44-9

3-(Cyclohexen-1-yl)propionic acid

Cat. No. B3381807
CAS RN: 27338-44-9
M. Wt: 154.21 g/mol
InChI Key: QEAUORCZKIOKQZ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

2N LiOH (3.5 mL) was added to a solution of 3-Cyclohex-1-enyl-propionic acid ethyl ester (0.6 g, 3.4 mmol, from Step 1) dissolved in THF (12 mL) and MeOH (3 mL). The mixture was stirred for 2 h under N2 and then partitioned between 1N HCl and EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated to a clear oil.
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
3-Cyclohex-1-enyl-propionic acid ethyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C([O:5][C:6](=[O:15])[CH2:7][CH2:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1)C>C1COCC1.CO>[C:9]1([CH2:8][CH2:7][C:6]([OH:15])=[O:5])[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
3-Cyclohex-1-enyl-propionic acid ethyl ester
Quantity
0.6 g
Type
reactant
Smiles
C(C)OC(CCC1=CCCCC1)=O
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CCCCC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.